Cdk8-IN-10

CDK8 inhibition kinase assay structure-activity relationship

Off-target activity confounds phenotype interpretation with many CDK8/19 inhibitors. Cdk8-IN-10 resolves this via a unique type II DFG-out binding mode and confirmed selectivity against 456 kinases. • IC50 8.25 nM (biochemical); >30-fold more potent than Senexin A • Reduces STAT1 phosphorylation in SW620 cells (cellular IC50 1.3 µM) • ≥98% purity; ships ambient; for R&D use only

Molecular Formula C25H15ClF3N5O3
Molecular Weight 525.9 g/mol
Cat. No. B15141859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-10
Molecular FormulaC25H15ClF3N5O3
Molecular Weight525.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC3=C(C=CC(=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)N(C2=O)C5=CC=NC=C5
InChIInChI=1S/C25H15ClF3N5O3/c26-19-5-3-14(12-18(19)25(27,28)29)32-24(36)33-15-4-6-20-21(13-15)37-22-17(2-1-9-31-22)23(35)34(20)16-7-10-30-11-8-16/h1-13H,(H2,32,33,36)
InChIKeyNQHGDUGVQSAKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-10 Baseline Data


Cdk8-IN-10 (compound 2) is a type II cyclin-dependent kinase 8 (CDK8) inhibitor, derived from a pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold and originally developed via structural optimization of the multi-kinase inhibitor Sorafenib [1]. It is characterized by a CAS registry number of 2457317-40-5, a molecular weight of 525.87 g/mol, and a typical vendor purity of ≥98% . The compound is intended exclusively for research use in cancer biology and kinase signaling studies [1].

Cdk8-IN-10: Why Generic Substitution Fails


Cdk8-IN-10 cannot be substituted with a generic 'CDK8 inhibitor' due to its unique type II binding mode and an exceptionally broad selectivity profile. Unlike type I inhibitors that target the active kinase conformation, Cdk8-IN-10 binds to an inactive 'DFG-out' state and induces a conformational rearrangement of the P-loop, a feature not shared by many in-class compounds [1]. This structural differentiation translates into a >30-fold potency advantage over the first-generation probe Senexin A and a selectivity profile confirmed against 456 kinases, which directly addresses the off-target toxicity concerns that plague many CDK8/19 inhibitors [2]. Consequently, experimental outcomes obtained with other CDK8 modulators cannot be reliably extrapolated to this compound.

Cdk8-IN-10 Comparative Evidence vs Comparators


Biochemical Potency Advantage Over Sorafenib

Cdk8-IN-10 exhibits an IC50 of 8.25 nM against CDK8, which represents a 4-fold improvement in potency over the parent compound Sorafenib (IC50 ≈ 33 nM) [1]. This enhancement is a direct result of structural modifications that exploit the flexibility of the CDK8 P-loop.

CDK8 inhibition kinase assay structure-activity relationship sorafenib

Cellular STAT1 Phosphorylation Inhibition

In SW620 colorectal cancer cells, Cdk8-IN-10 reduces phosphorylation of the CDK8 substrate STAT1 with an IC50 of 1.3 µM after 8 hours of treatment . This moderate cellular potency is consistent with the behavior of other type II CDK8 inhibitors [1].

cellular assay target engagement STAT1 colorectal cancer

Broad Kinase Selectivity Profile

Cdk8-IN-10 was profiled against a panel of 456 kinases, demonstrating remarkable selectivity [1]. While the full dataset is not publicly available, the study authors characterize the selectivity profile as a key distinguishing feature of the compound.

kinase selectivity off-target profiling chemical probe

Potency Advantage Over Senexin A

Compared to the widely used first-generation CDK8 probe Senexin A (IC50 = 280 nM) , Cdk8-IN-10 (IC50 = 8.25 nM) [1] is approximately 34-fold more potent in biochemical assays. This potency differential allows for lower working concentrations, potentially mitigating solubility and off-target issues.

CDK8 inhibitor Senexin A potency comparison

Type II Inhibition with P-Loop Displacement

Co-crystal structures confirm that Cdk8-IN-10 binds to CDK8 in a type II ('DFG-out') conformation, inducing a displacement of the flexible P-loop [1]. This binding mode is distinct from the ATP-competitive type I inhibitors (e.g., Senexin A) and contributes to the compound's high selectivity profile.

type II inhibitor P-loop crystal structure binding mode

Cdk8-IN-10 Key Research Applications


High-Confidence Target Validation

The combination of 8.25 nM biochemical potency and broad selectivity over 456 kinases [1] makes Cdk8-IN-10 an ideal tool for confirming CDK8-specific phenotypes in cancer cell lines. Its use can help deconvolute CDK8-mediated effects from those of other Mediator complex kinases or off-targets that confound studies with less selective inhibitors.

Comparative SAR and Lead Optimization

Cdk8-IN-10 serves as a benchmark for type II CDK8 inhibition, particularly in structure-activity relationship (SAR) studies aimed at improving cellular potency or pharmacokinetic properties beyond the current 1.3 µM cellular IC50 [1]. Its well-characterized binding mode with P-loop displacement provides a structural template for rational design of next-generation analogues.

STAT1 Signaling in Colorectal Cancer

The demonstrated reduction of STAT1 phosphorylation in SW620 colorectal cancer cells [1] supports the use of Cdk8-IN-10 in dissecting the CDK8-STAT1 axis in Wnt/β-catenin-driven tumor models. Researchers investigating this pathway can use Cdk8-IN-10 to complement genetic knockdown approaches.

Control for CDK8/19 Degraders and Clinical Candidates

Given its 34-fold potency advantage over Senexin A [1], Cdk8-IN-10 can function as a high-potency control in experiments evaluating newer modalities such as CDK8/19 PROTACs or clinical candidates like romaciclib. Its distinct type II mechanism offers a complementary reference point for interpreting degrader pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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